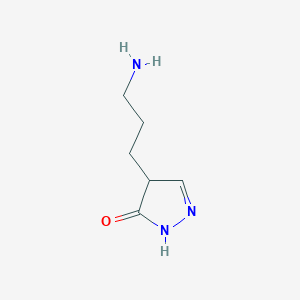

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one

Description

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 7032-17-9) is a pyrazol-3-one derivative characterized by a 3-aminopropyl substituent at the 4-position of the pyrazolone core. This compound belongs to the 2,4-dihydro-3H-pyrazol-3-one (DHPO) family, known for diverse pharmacological activities, including anti-fibrotic and antimicrobial effects .

Properties

IUPAC Name |

4-(3-aminopropyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-3-1-2-5-4-8-9-6(5)10/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXMJPJCSUFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380247 | |

| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7032-17-9 | |

| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-aminopropylamine with a suitable pyrazolone precursor. One common method is the condensation reaction between 3-aminopropylamine and 4-hydroxy-3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Medicinal Chemistry

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic properties.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce cell death in neuroblastoma cells by promoting necrosis rather than apoptosis, which is crucial for developing new cancer therapies .

- Neuroprotective Effects : The compound has also been studied for its neuroprotective properties. In ischemic rat models, it was found that elevated levels of this compound correlate with cell death in neuronal tissues, suggesting its role as a mediator in neurodegenerative processes .

Material Science

The compound serves as a building block in synthesizing various materials with specific properties.

- Polymer Synthesis : this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Its amine functionality allows for further modifications and cross-linking reactions, making it useful in creating advanced materials .

- Molecularly Imprinted Polymers (MIPs) : The compound has been utilized in preparing MIPs, which are designed for selective recognition of specific molecules. The incorporation of this compound into the MIP formulation enhances the binding affinity and specificity towards target analytes .

Biochemical Applications

The biochemical applications of this compound are significant due to its reactive nature.

- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms. By acting as a substrate or inhibitor in enzymatic reactions, it aids in understanding metabolic pathways and the effects of various inhibitors on enzyme activity .

- Cellular Studies : In cellular assays, this compound is used to investigate cellular responses to stress and injury. Its ability to modulate cellular pathways makes it a valuable tool in toxicology and pharmacology research .

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound on human neuroblastoma cells (SH-SY5Y). The research revealed that treatment with concentrations ranging from 10–50 µM led to mixed signs of apoptosis and necrosis, highlighting the compound's dual role as both a neurotoxin and a potential therapeutic agent depending on the context of exposure .

Case Study 2: Polymer Development

In another investigation, researchers synthesized MIPs using this compound as a functional monomer. The resulting polymers demonstrated high selectivity for target molecules in aqueous environments, showcasing their potential for applications in environmental monitoring and drug delivery systems .

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazolone ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected DHPO Derivatives

Key Observations :

- Fluorinated Derivatives (e.g., 7b): Polyfluoroalkyl groups (e.g., heptafluoropropyl) increase metabolic stability and membrane permeability due to their electron-withdrawing nature .

- Hydrazinylidene Derivatives : These compounds (e.g., ) exhibit strong antimicrobial activity, attributed to the hydrazone moiety’s ability to chelate metal ions or disrupt microbial enzymes .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Melting Points : Fluorinated and hydrazinylidene derivatives (e.g., 7b, 9a) have higher melting points (>130°C) due to strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) .

- Solubility: The target compound’s aminopropyl group likely improves water solubility, whereas fluorinated or aryl-substituted analogs are more soluble in organic solvents.

Key Findings :

- Anti-fibrotic Activity: TSE-2 and related DHPO derivatives inhibit TGF-β2/SMAD signaling, reducing collagen and fibronectin deposition in fibrosis models . The target compound’s aminopropyl group may enhance cellular uptake or receptor binding.

- Antimicrobial Activity : Hydrazinylidene derivatives (e.g., 7b) show potent activity against Gram-positive bacteria, likely due to interactions with bacterial cell walls .

Biological Activity

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one, with the chemical formula C₆H₁₁N₃O and CAS number 7032-17-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₁N₃O

- Molecular Weight : 141.17 g/mol

- Melting Point : 230-233 °C

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Inhibition of Carbonic Anhydrase (CA) : Similar pyrazole derivatives have shown inhibitory effects on different isoforms of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance or reduce inhibitory potency against specific CA isoforms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related pyrazole compounds, highlighting the inhibitory effects on carbonic anhydrase:

| Compound | Isoform | IC50 (μM) | Notes |

|---|---|---|---|

| 1f | hCA I | 1.5 | More potent than standard inhibitor AAZ |

| 1g | hCA II | 2.1 | Comparable activity to AAZ |

| 1k | hCA IX | 0.9 | High selectivity for tumor-associated isoforms |

| AAZ | hCA I | 2.5 | Standard reference compound |

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxicity of pyrazole derivatives, including those similar to this compound, it was found that certain modifications led to enhanced activity against prostate cancer cell lines. The compounds were effective in inhibiting cell proliferation and showed selectivity towards cancerous cells over normal cells .

Case Study 2: Anti-inflammatory Effects

Another investigation demonstrated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications for treating inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing novel derivatives of pyrazole compounds to enhance their biological activities. For instance:

- Synthesis and Evaluation : A series of new pyrazole derivatives were synthesized and tested for their ability to inhibit various enzymes linked to metabolic diseases and cancer. Modifications in the side chains significantly influenced their inhibitory profiles .

- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, aiding in the design of more potent analogs .

Q & A

Q. What are the key physicochemical properties of 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one, and how do they influence experimental handling?

The compound (CAS 7032-17-9) has a molecular formula C₆H₁₁N₃O , a melting point of 216°C , and is typically stored at room temperature in anhydrous conditions due to its amine functionality . Its stability in solution depends on pH and solvent polarity; for example, ethanol or acetic acid is often used in synthesis to avoid decomposition . Researchers should prioritize inert atmospheres during storage to prevent oxidation of the aminopropyl group.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

A standard method involves condensation reactions between pyrazolone precursors and aminopropyl reagents. For instance, refluxing pyrazolone derivatives with 3-aminopropylsilane or related amines in ethanol/acetic acid with sodium acetate as a catalyst yields target compounds. Reaction optimization (e.g., 100°C for 2 hours) ensures high yields (up to 96%) . For characterization, IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (δ 2.22 ppm for CH₃ groups) are critical for confirming structural integrity .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

Analytical methods include:

- HPLC with UV detection for purity assessment.

- Melting point determination (216°C) as a preliminary quality check .

- Elemental analysis (e.g., C: 62.39%, H: 3.58%, N: 12.83%) to validate stoichiometry .

Contaminants like unreacted amines or byproducts (e.g., Michael adducts) require column chromatography or recrystallization for removal .

Advanced Research Questions

Q. How do structural modifications of the pyrazolone core affect biological activity?

Substituents on the pyrazolone ring (e.g., aryl, halogen, or coumarin groups) significantly alter bioactivity. For example:

- Antimicrobial activity is enhanced with electron-withdrawing groups (e.g., nitro or chloro) at the 4-position, as seen in analogues with MIC values <10 µg/mL .

- Anticancer potential correlates with bulky substituents (e.g., diphenylpyrazolo[3,4-b]pyridines) that improve DNA intercalation .

Mechanistic studies using docking simulations or SAR analysis are recommended to rationalize these effects .

Q. What strategies resolve contradictions in reported biological data for pyrazolone derivatives?

Discrepancies often arise from:

- Solvent-dependent tautomerism (e.g., keto-enol equilibria), which alters reactivity. Use X-ray crystallography (e.g., P21/c space group) to confirm tautomeric states .

- Cell-line specificity in assays. Cross-validate results using multiple cell lines (e.g., MCF-7 vs. HeLa) and standardized protocols (e.g., MTT assay) .

- Synergistic effects with co-administered drugs. Employ isobologram analysis to distinguish additive vs. synergistic interactions .

Q. How can advanced spectroscopic techniques elucidate the electronic environment of this compound?

- ¹³C NMR reveals electron density shifts at the pyrazolone carbonyl (δ ~160 ppm) and aminopropyl carbons (δ ~40 ppm) .

- X-ray photoelectron spectroscopy (XPS) quantifies nitrogen oxidation states (e.g., N1s binding energy ~399 eV for amine groups) .

- Time-resolved fluorescence probes intramolecular charge transfer between the pyrazolone ring and aminopropyl chain, critical for photodynamic applications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Challenges include:

- Racemization during prolonged reflux. Optimize reaction time (≤2 hours) and use chiral auxiliaries (e.g., L-proline) to retain stereochemistry .

- Byproduct formation in multi-step syntheses. Monitor intermediates via LC-MS and employ flow chemistry for precise control .

- Thermal degradation above 220°C. Use low-boiling solvents (e.g., ethanol) and microwave-assisted synthesis to reduce thermal stress .

Q. How does computational modeling aid in predicting the reactivity of this compound?

- DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites (e.g., carbonyl carbon) and tautomeric preferences .

- Molecular dynamics simulations reveal solvent interactions (e.g., hydrogen bonding with water) that stabilize specific conformers .

- ADMET profiling estimates bioavailability and toxicity, guiding derivative design .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.